molecular formula C19H18N2O2 B2630545 (Z)-2-Cyano-3-(furan-2-yl)-N-[(1-phenylcyclobutyl)methyl]prop-2-enamide CAS No. 1030232-57-5

(Z)-2-Cyano-3-(furan-2-yl)-N-[(1-phenylcyclobutyl)methyl]prop-2-enamide

Cat. No.: B2630545
CAS No.: 1030232-57-5
M. Wt: 306.365
InChI Key: IAKRWEPSDABMON-UHFFFAOYSA-N
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Description

(Z)-2-Cyano-3-(furan-2-yl)-N-[(1-phenylcyclobutyl)methyl]prop-2-enamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a cyano group, a furan ring, and a phenylcyclobutyl moiety, which contribute to its distinctive chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-Cyano-3-(furan-2-yl)-N-[(1-phenylcyclobutyl)methyl]prop-2-enamide typically involves multi-step organic reactions. One common method starts with the preparation of the furan-2-yl precursor, followed by the introduction of the cyano group through a nucleophilic substitution reaction. The final step involves the formation of the enamide linkage under controlled conditions, often using a base catalyst to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-Cyano-3-(furan-2-yl)-N-[(1-phenylcyclobutyl)methyl]prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The cyano group can be reduced to an amine under hydrogenation conditions.

    Substitution: The phenylcyclobutyl moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for the reduction of the cyano group.

    Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions on the phenyl ring.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amino derivatives of the original compound.

    Substitution: Brominated or nitrated derivatives of the phenylcyclobutyl moiety.

Scientific Research Applications

(Z)-2-Cyano-3-(furan-2-yl)-N-[(1-phenylcyclobutyl)methyl]prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various disease models.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of (Z)-2-Cyano-3-(furan-2-yl)-N-[(1-phenylcyclobutyl)methyl]prop-2-enamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The furan ring and phenylcyclobutyl moiety contribute to the compound’s binding affinity and specificity for certain enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (Z)-2-Cyano-3-(thiophen-2-yl)-N-[(1-phenylcyclobutyl)methyl]prop-2-enamide: Similar structure with a thiophene ring instead of a furan ring.

    (Z)-2-Cyano-3-(pyridin-2-yl)-N-[(1-phenylcyclobutyl)methyl]prop-2-enamide: Contains a pyridine ring instead of a furan ring.

Uniqueness

(Z)-2-Cyano-3-(furan-2-yl)-N-[(1-phenylcyclobutyl)methyl]prop-2-enamide is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

(Z)-2-cyano-3-(furan-2-yl)-N-[(1-phenylcyclobutyl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2/c20-13-15(12-17-8-4-11-23-17)18(22)21-14-19(9-5-10-19)16-6-2-1-3-7-16/h1-4,6-8,11-12H,5,9-10,14H2,(H,21,22)/b15-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAKRWEPSDABMON-QINSGFPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CNC(=O)C(=CC2=CC=CO2)C#N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(C1)(CNC(=O)/C(=C\C2=CC=CO2)/C#N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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